molecular formula C12H16F2N2O2S B4685479 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea

Cat. No. B4685479
M. Wt: 290.33 g/mol
InChI Key: JIHZMZZEGOLQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea, also known as DFM-PEG-TU, is a chemical compound that has been researched for its potential applications in the field of medicine. It is a thiourea-based compound that has been found to exhibit promising results in various scientific studies. In

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea involves the inhibition of angiogenesis, which is the formation of new blood vessels. It does this by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a crucial role in angiogenesis. By inhibiting VEGFR2, this compound prevents the growth of blood vessels in tumors, which in turn inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in animal studies. It has also been found to have a favorable pharmacokinetic profile, which means that it is easily absorbed and distributed in the body. In addition, this compound has been found to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea is that it exhibits low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation is that more studies are needed to fully understand its mechanism of action and potential side effects. In addition, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea. One direction is to further investigate its anti-tumor properties and potential applications in cancer therapy. Another direction is to study its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Overall, the research on this compound shows promising results and warrants further investigation.

Scientific Research Applications

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2-methoxyethyl)thiourea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In a study conducted on mice, this compound was found to significantly reduce tumor growth in a dose-dependent manner. Another study found that this compound inhibited the growth of blood vessels in tumors, which is a crucial step in tumor growth.

properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2S/c1-8-3-4-10(18-11(13)14)9(7-8)16-12(19)15-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHZMZZEGOLQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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